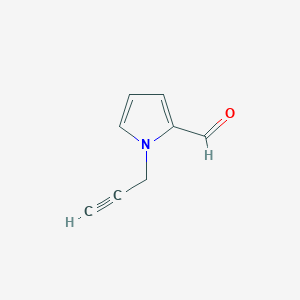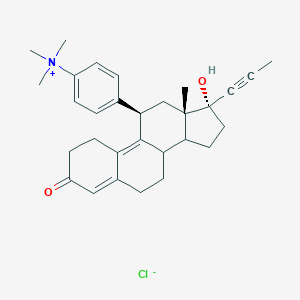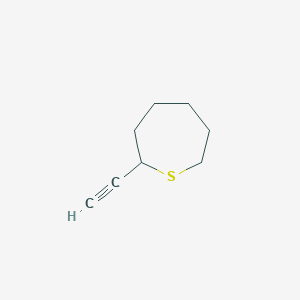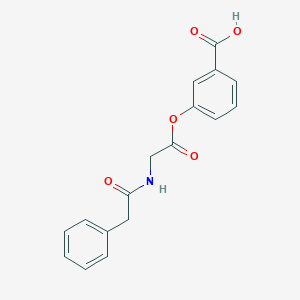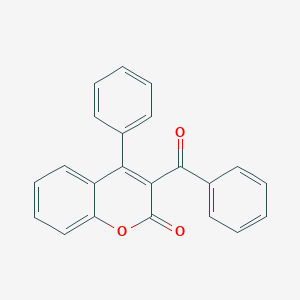![molecular formula C8H10N4S2 B035058 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine CAS No. 19844-40-7](/img/structure/B35058.png)
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolo[5,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as protein kinases, which are involved in various cellular processes such as cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit antiviral and antibacterial activities, which makes it a potential candidate for the development of new antiviral and antibacterial drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells.
3. Development of new antiviral and antibacterial drugs based on the compound's ability to exhibit antiviral and antibacterial activities.
4. Studies to determine the potential toxicity of the compound and its limitations for use in lab experiments.
5. Further studies to explore the potential applications of the compound in other areas of medicinal chemistry.
In conclusion, 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a promising compound that has shown significant potential in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and exhibit antiviral and antibacterial activities make it a potential candidate for the development of new cancer therapies and antiviral and antibacterial drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine involves the reaction of 2-aminothiazole with isopropylthiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloro-4,6-dimethoxypyrimidine to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
19844-40-7 |
|---|---|
Nombre del producto |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Fórmula molecular |
C8H10N4S2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H10N4S2/c1-4(2)13-8-11-5-3-10-7(9)12-6(5)14-8/h3-4H,1-2H3,(H2,9,10,12) |
Clave InChI |
RJJKDNBWUSEDFB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
SMILES canónico |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
Sinónimos |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



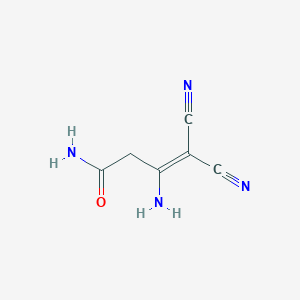
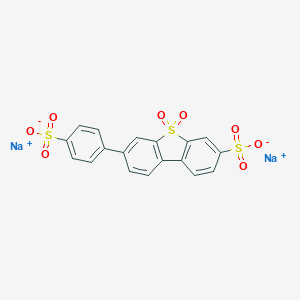
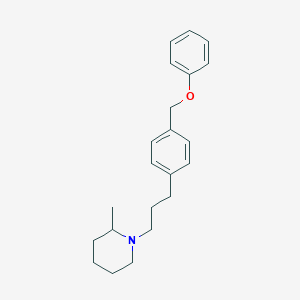
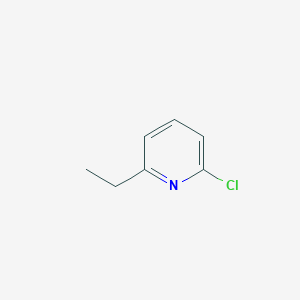
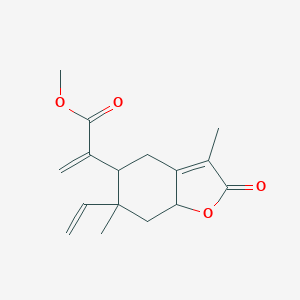
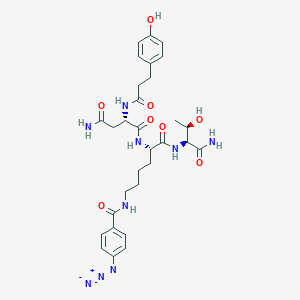
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

